ETHYNODIOL DIACETATE
Overview
Description
Ethynodiol diacetate is a synthetic progestational hormone used primarily as an oral contraceptive. It is a derivative of norethisterone and is known for its effectiveness in preventing pregnancy by mimicking the effects of natural progesterone . This compound is often combined with estrogens in contraceptive formulations to enhance its efficacy .
Preparation Methods
Ethynodiol diacetate is synthesized through a series of chemical reactions starting from norethisterone. The synthetic route involves the acetylation of norethisterone to form this compound. The reaction conditions typically include the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Ethynodiol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone derivative.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions include hydroxylated and ketone derivatives of this compound .
Scientific Research Applications
Ethynodiol diacetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroidal compounds.
Biology: This compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is primarily used in contraceptive formulations to prevent pregnancy.
Industry: This compound is used in the pharmaceutical industry for the production of oral contraceptives.
Mechanism of Action
Ethynodiol diacetate works by maintaining high levels of synthetic progesterone in the body, which tricks the body into thinking that ovulation has already occurred . This prevents the release of eggs from the ovaries. It binds to progesterone and estrogen receptors, altering the cervical mucus to make it difficult for sperm to enter the uterus and changing the endometrium to reduce the likelihood of implantation .
Comparison with Similar Compounds
Ethynodiol diacetate is similar to other synthetic progestins like norethisterone and levonorgestrel. it has unique properties that make it distinct:
Norethisterone: Both compounds are used as contraceptives, but this compound has a higher affinity for progesterone receptors.
Levonorgestrel: While both are effective contraceptives, this compound has a different metabolic profile and may have fewer androgenic effects.
Similar compounds include norethisterone, levonorgestrel, and medroxyprogesterone acetate .
Properties
IUPAC Name |
(17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUMRGIYFNPJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859310 | |
Record name | 19-Norpregn-4-en-20-yne-3,17-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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